molecular formula C13H15NO B11996732 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone

2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone

Cat. No.: B11996732
M. Wt: 201.26 g/mol
InChI Key: NEFVXRCGPRMBGR-UHFFFAOYSA-N
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Description

2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone is a compound that belongs to the indole family, which is known for its widespread presence in natural products and synthetic pharmaceuticals. The indole nucleus is a significant motif in drug discovery and is found in many pharmacologically active compounds

Preparation Methods

The synthesis of 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone can be achieved through several methods. One efficient procedure involves the use of commercially available anilines, which are functionalized by different electron-withdrawing and -donating groups. This process involves a palladium-catalyzed intramolecular oxidative coupling, which is optimized by exposing the reactants to microwave irradiation. This method yields the desired products with high regioselectivity and excellent yields . Another method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanol .

Chemical Reactions Analysis

2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, which is used in the Fischer indole synthesis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with dihydrofuran can yield a mixture of tetrahydrofuran and hydrazone .

Mechanism of Action

The mechanism of action of 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone involves its interaction with molecular targets and pathways in cells. For example, some derivatives of this compound inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing cell apoptosis . This mechanism is similar to that of colchicine, a well-known tubulin polymerization inhibitor.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-methyl-1-(1-methylindol-3-yl)propan-1-one

InChI

InChI=1S/C13H15NO/c1-9(2)13(15)11-8-14(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3

InChI Key

NEFVXRCGPRMBGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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